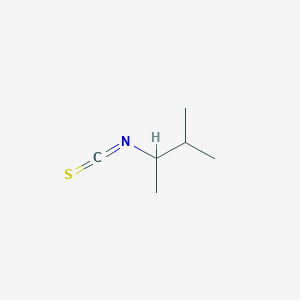

2-Isothiocyanato-3-methylbutane

Overview

Description

2-Isothiocyanato-3-methylbutane is a chemical compound that has attracted a lot of attention from researchers due to its unique properties and potential applications. It is a colorless to yellow liquid with a sharp green, irritating aroma .

Synthesis Analysis

Isothiocyanates are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This reaction was carried out under the protection of nitrogen and mild condition .Molecular Structure Analysis

The molecular formula of 2-Isothiocyanato-3-methylbutane is C6H11NS . Its average mass is 129.223 Da and its monoisotopic mass is 129.061218 Da .Chemical Reactions Analysis

The conditions used for substitution reactions by the SN2 mechanism often lead to elimination . The reaction of 2-bromopropane with sodium ethoxide in ethanol provides a good example . Elimination to give propene competes with substitution to give ethyl isopropyl ether .Physical And Chemical Properties Analysis

2-Isothiocyanato-3-methylbutane is a colorless to yellow liquid with a sharp green, irritating aroma . Its boiling point is 183-184°C, and its density is 0.94 g/cm3 .Scientific Research Applications

Aroma Compound Analysis

Research on the Ehrlich pathway, which involves the conversion of amino acids into various compounds including alcohols and acids in fermented foods, offers insights into the analysis and quantification of aroma compounds. A study by Matheis, Granvogl, and Schieberle (2016) developed a method for the quantification and chiral analysis of metabolites related to l-isoleucine degradation, providing a measure to follow the degradation mechanism in fermented foods. This research could inform the analysis of complex aroma profiles in various products (Matheis, Granvogl, & Schieberle, 2016).

Biofuel Production

The fermentative production of biofuels, such as isobutene and isobutanol, represents a significant area of research with implications for renewable energy. A review by van Leeuwen et al. (2012) discusses fermentative routes from sugars to isobutene, a bio-based chemical with potential to replace petrochemical production. This work highlights the metabolic engineering required to achieve economically viable yields and productivities under anaerobic conditions (van Leeuwen et al., 2012).

Metabolic Pathways in Fermentation

The metabolism of branched-chain aldehydes in fermentation processes, such as those carried out by Staphylococcus xylosus, provides valuable information on the production of organoleptic metabolites derived from branched-chain amino acids. A study by Beck, Hansen, and Lauritsen (2002) characterized the metabolite production of this bacterium, identifying several compounds not previously reported as metabolites and shedding light on the kinetics of branched-chain aldehyde oxidation (Beck, Hansen, & Lauritsen, 2002).

Safety and Hazards

Mechanism of Action

Target of Action

3-Methyl-2-butyl isothiocyanate, also known as 3-Methyl-2-butylisothiocyanate or 2-Isothiocyanato-3-methylbutane, is a type of isothiocyanate (ITC), a class of compounds known for their bioactive properties

Biochemical Pathways

ITCs, including 3-Methyl-2-butyl isothiocyanate, are derived from the enzymatic hydrolysis of glucosinolates, secondary metabolites abundant in the botanical order Brassicales . ITCs can modulate a large number of cancer-related targets or pathways, including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), and other pathways involved in chemoprevention .

Pharmacokinetics

Itcs are generally metabolized by the mercapturic acid pathway, which includes conjugation of itcs with glutathione (gsh), followed by enzymatic degradation and n-acetylation .

Result of Action

Itcs in general have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties .

Action Environment

The bioactivity of itcs can be influenced by factors such as ph and the presence of certain cofactors .

properties

IUPAC Name |

2-isothiocyanato-3-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c1-5(2)6(3)7-4-8/h5-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVRRVJBEIYPRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337070 | |

| Record name | 2-Isothiocyanato-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isothiocyanato-3-methylbutane | |

CAS RN |

201224-92-2 | |

| Record name | 2-Isothiocyanato-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 201224-92-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(3,4-Dichlorophenyl)furan-2-yl]methanol](/img/structure/B1348664.png)

![4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B1348682.png)

![Ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1348683.png)

![(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-acetic acid](/img/structure/B1348686.png)